1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone
Description
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is a brominated acetophenone derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position relative to the acetyl group and a bromine atom at the ortho position. Its molecular formula is C₉H₆BrF₃O₂, with a molecular weight of 267.04 g/mol . The compound’s structure combines electron-withdrawing groups (Br and -OCF₃), which influence its electronic properties, solubility, and reactivity. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYKTJGFLOVCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone typically involves large-scale bromination and coupling reactions, optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution: Products include various substituted phenyl ethanones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups enable researchers to explore new synthetic pathways, making it valuable in organic synthesis and materials science.
Biology
The compound is under investigation for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit activity against various bacterial strains.
- Anticancer Activity : Research has suggested that derivatives of this compound could interact with cancer cell pathways, leading to potential therapeutic applications.
Medicine
In medicinal chemistry, 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is explored for drug development due to its ability to interact with biological macromolecules such as enzymes and receptors. Its structural features may influence its binding affinity and specificity, making it a candidate for further pharmacological studies.
Industry
This compound is utilized in the production of specialty chemicals and materials. Its applications extend to:
- Agrochemicals : It plays a role in developing more effective pesticides and herbicides.
- Material Science : The compound can enhance the properties of polymers used in electronics and coatings .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone were synthesized and tested against Staphylococcus aureus. The results indicated that some derivatives exhibited significant antimicrobial activity, suggesting a potential pathway for developing new antibiotics .
Case Study 2: Anticancer Research
Research conducted at a prominent university explored the effects of this compound on various cancer cell lines. The study found that certain derivatives could induce apoptosis in cancer cells through specific receptor interactions, highlighting its potential as an anticancer agent .
Comparative Data Table
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables new synthetic pathways |
| Biology | Antimicrobial and anticancer properties | Significant activity against Staphylococcus aureus |
| Medicine | Drug development candidate | Potential interactions with biological targets |
| Industry | Specialty chemicals production | Enhances properties of materials |
Mechanism of Action
The mechanism of action of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter physicochemical properties and reactivity. Key analogs include:
Table 1: Structural Comparison of Brominated Acetophenones
Key Observations:
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound is less electron-withdrawing than -CF₃ but offers better metabolic stability .
- Bromine Position: Bromine at the ortho position (2) in the target compound sterically hinders electrophilic substitution compared to para-substituted analogs .
- Hydroxy Groups: Compounds with -OH substituents (e.g., CAS 60965-25-5) exhibit higher solubility in water but lower stability under oxidative conditions .
Physicochemical Properties
Table 2: Boiling Points and Solubility Trends
- Boiling Points: The target compound’s boiling point is lower than its para-substituted analog (CAS 85013-98-5), likely due to reduced molecular symmetry .
- Lipophilicity: The trifluoromethyl analog (CAS 1131605-31-6) has a higher LogP (~3.5) than the target compound (LogP 3.08), reflecting increased hydrophobicity .
Biological Activity
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is C9H6BrF3O, characterized by the presence of a bromine atom and a trifluoromethoxy group. These functional groups significantly influence the compound's reactivity and biological interactions. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability in biological systems.
The biological activity of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby modulating enzymatic activities critical for cellular processes.
- Cellular Interactions : It may interact with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This interaction is crucial for its potential applications in drug development.
Antimicrobial Activity
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The presence of halogens, particularly bromine and trifluoromethoxy groups, contributes to enhanced antimicrobial activity by disrupting microbial cellular processes .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone | Staphylococcus aureus | 0.5 µg/mL |
| 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone | Escherichia coli | 1.0 µg/mL |
| Standard Drug (Ciprofloxacin) | Staphylococcus aureus | ≤1 µg/mL |
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In a study involving human cancer cell lines, treatment with 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 10–20 µM across different cancer types.
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. Comparative Analysis Table :
| Analog | Substituents | Reactivity | Bioactivity |
|---|---|---|---|
| 1-[2-Bromo-5-(CF₃O)phenyl]ethanone | 2-Br, 5-CF₃O | High electrophilicity | Enzyme inhibition potential |
| 1-(2-Bromo-4-F-phenyl)ethanone | 2-Br, 4-F | Moderate stability | Antimicrobial activity |
| 1-(4-Bromo-2,6-F₂-phenyl)ethanone | 4-Br, 2,6-F₂ | Low solubility | Anticancer candidate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
